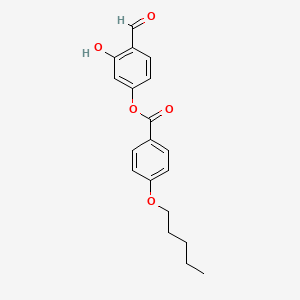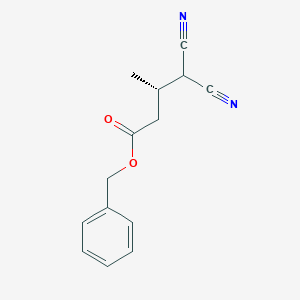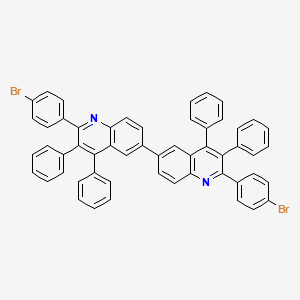
2,2'-Bis(4-bromophenyl)-3,3',4,4'-tetraphenyl-6,6'-biquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Bis(4-bromophenyl)-3,3’,4,4’-tetraphenyl-6,6’-biquinoline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biquinoline core with bromophenyl and tetraphenyl substituents, making it a subject of interest in organic chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(4-bromophenyl)-3,3’,4,4’-tetraphenyl-6,6’-biquinoline typically involves multi-step organic reactions. One common method includes the coupling of 4-bromobenzaldehyde with phenylacetylene under palladium-catalyzed conditions to form the intermediate compound. This intermediate is then subjected to cyclization reactions to form the biquinoline core. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) and copper iodide (CuI) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions
2,2’-Bis(4-bromophenyl)-3,3’,4,4’-tetraphenyl-6,6’-biquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Formation of reduced biquinoline derivatives.
Substitution: Formation of substituted biquinoline derivatives with various functional groups.
科学的研究の応用
2,2’-Bis(4-bromophenyl)-3,3’,4,4’-tetraphenyl-6,6’-biquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
作用機序
The mechanism of action of 2,2’-Bis(4-bromophenyl)-3,3’,4,4’-tetraphenyl-6,6’-biquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
- 2,2’-Bis(4-bromophenyl)-3,3’,4,4’-tetraphenyl-6,6’-biquinoline
- 2,2’-Bis(4-bromophenyl)-3,3’,4,4’-tetraphenyl-6,6’-biquinoline analogs
- 2,2’-Bis(4-bromophenyl)-3,3’,4,4’-tetraphenyl-6,6’-biquinoline derivatives
Uniqueness
2,2’-Bis(4-bromophenyl)-3,3’,4,4’-tetraphenyl-6,6’-biquinoline is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the design of new materials and in the study of structure-activity relationships in medicinal chemistry .
特性
CAS番号 |
784163-30-0 |
|---|---|
分子式 |
C54H34Br2N2 |
分子量 |
870.7 g/mol |
IUPAC名 |
2-(4-bromophenyl)-6-[2-(4-bromophenyl)-3,4-diphenylquinolin-6-yl]-3,4-diphenylquinoline |
InChI |
InChI=1S/C54H34Br2N2/c55-43-27-21-39(22-28-43)53-51(37-17-9-3-10-18-37)49(35-13-5-1-6-14-35)45-33-41(25-31-47(45)57-53)42-26-32-48-46(34-42)50(36-15-7-2-8-16-36)52(38-19-11-4-12-20-38)54(58-48)40-23-29-44(56)30-24-40/h1-34H |
InChIキー |
QXSQUDXBEMGOQP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(=NC3=C2C=C(C=C3)C4=CC5=C(C=C4)N=C(C(=C5C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=C(C=C8)Br)C9=CC=C(C=C9)Br)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Tert-butyl-6-[(butylamino)methyl]-4-methylphenol](/img/structure/B14218045.png)
![Benzamide, N-[2-(3,5-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14218061.png)
![6-Chloro-3-(imidazo[1,2-a]pyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14218066.png)
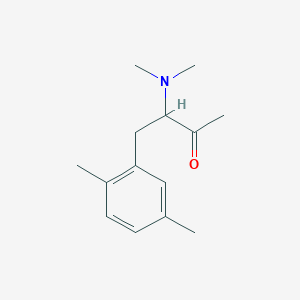
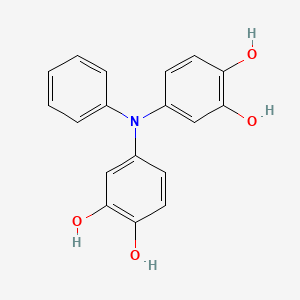
![5-[(2-Hydroxyethyl)amino]furan-2-carboxamide](/img/structure/B14218086.png)
![1H-Pyrrolo[2,1-C][1,2,4,6]thiatriazine](/img/structure/B14218087.png)
![Benzenemethanamine, N-[[1-(phenylseleno)cyclohexyl]methyl]-](/img/structure/B14218093.png)

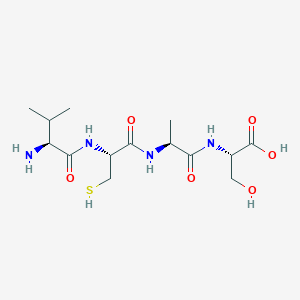
![2-[(2-{[3-(Hydroxymethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14218102.png)
![Lithium {(E)-[1-(4-methoxyphenyl)ethylidene]amino}(pyridin-4-yl)methanide](/img/structure/B14218104.png)
